4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile
Description
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is a benzonitrile derivative characterized by a formyl group at the 4-position and a methoxy group at the 2-position of the phenoxy ring, which is further substituted with a methylbenzonitrile moiety. This compound serves as a key intermediate in organic synthesis, particularly for generating hydrazone derivatives with biological activities such as anti-inflammatory, analgesic, and antibacterial properties . Its molecular formula is C₁₆H₁₃NO₃ (molecular weight: 267.29 g/mol), and its structure combines electron-withdrawing (cyano, formyl) and electron-donating (methoxy) groups, enabling diverse reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
4-[(4-formyl-2-methoxyphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-16-8-14(10-18)6-7-15(16)20-11-13-4-2-12(9-17)3-5-13/h2-8,10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSTYJDZJWEKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 4-formyl-2-methoxyphenol with 4-cyanobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-[(4-Carboxy-2-methoxyphenoxy)methyl]benzonitrile.
Reduction: 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzylamine.
Substitution: 4-[(4-Formyl-2-hydroxyphenoxy)methyl]benzonitrile.
Scientific Research Applications
Synthesis and Derivatives
Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For example, a series of hydrazone derivatives were synthesized through the condensation of 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile with various benzohydrazides. These derivatives were characterized using IR, NMR, and mass spectrometry techniques .
Table 1: Hydrazone Derivatives and Their Biological Activities
| Compound | Structure | Anti-inflammatory Activity | Analgesic Activity | Antibacterial Activity |
|---|---|---|---|---|
| 4a | - | High | Moderate | Excellent |
| 4b | - | Moderate | Moderate | Low |
| 4c | - | Moderate | Low | Moderate |
| 4d | - | High | Good | Moderate |
| 4e | - | High | Good | Excellent |
The pharmacological evaluation showed that compounds 4a, 4d, and 4e exhibited significant anti-inflammatory activity compared to the standard drug indomethacin. Additionally, compounds 4d and 4e demonstrated notable analgesic effects similar to diclofenac, while compounds like 4a showed excellent antibacterial activity against standard strains such as Gentamycin .
Case Studies
A notable study involved the evaluation of these derivatives against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation in estrogen-dependent breast cancer models. Results indicated that certain derivatives displayed promising inhibitory activity against aromatase, a critical enzyme in estrogen biosynthesis .
Table 2: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 10 |
| 4d | MCF-7 | 5.6 |
| 4e | MCF-7 | 3.6 |
These findings suggest that modifications to the original compound can yield derivatives with enhanced anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy and nitrile groups contribute to the compound’s overall reactivity and stability, influencing its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzonitrile derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Physical and Chemical Properties
- Solubility and Reactivity: The target compound’s benzonitrile group increases polarity compared to benzaldehyde derivatives (e.g., 4-methoxy-3-(4-methoxyphenoxymethyl)benzaldehyde), enhancing solubility in polar solvents .
- Electronic Effects: Methoxy (electron-donating) and formyl/cyano (electron-withdrawing) groups create a push-pull electronic system, influencing nonlinear optical (NLO) properties. For instance, 4-Formyl-3-methoxybenzonitrile exhibits stronger NLO activity than the target compound due to reduced steric bulk .
- Thermal Stability : Bulky substituents (e.g., tetrahydro-2H-pyran-2-yloxy in ) increase thermal stability (flash point: 255.6°C) compared to the target compound .
Key Research Findings
- Synthetic Utility : The target compound’s formyl group enables efficient condensation with hydrazides, yielding derivatives with >80% purity via column chromatography .
- Computational Insights : Density functional theory (DFT) studies confirm that electron-withdrawing groups enhance charge transfer, critical for NLO and corrosion inhibition applications .
- Biological Screening : Derivatives of the target compound show IC₅₀ values comparable to standard drugs (e.g., indomethacin for anti-inflammatory activity), with minimal toxicity .
Biological Activity
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile moiety and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C16H13NO3, with a molecular weight of approximately 267.28 g/mol. The compound features key functional groups such as an aldehyde (formyl) and a nitrile, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| Functional Groups | Aldehyde, Nitrile |
1. Anticancer Potential
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, analogs of benzonitrile have been shown to inhibit cellular tyrosinase activity, which is crucial in melanin production and has implications in hyperpigmentation disorders and melanoma treatment .
In vitro experiments conducted on B16F10 murine melanoma cells demonstrated that certain analogs could inhibit tyrosinase activity effectively without exhibiting cytotoxicity at concentrations below 20 µM . This suggests that this compound may share similar inhibitory effects on tyrosinase, potentially leading to therapeutic applications in skin-related conditions.
2. Antioxidant Activity
Antioxidant activity is another area where this compound may show promise. Compounds structurally related to this compound have demonstrated the ability to scavenge free radicals effectively. For example, studies have shown that certain analogs can scavenge DPPH radicals comparably to established antioxidants like vitamin C . This antioxidant property could be beneficial in preventing oxidative stress-related diseases.
The mechanism through which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors involved in critical biochemical pathways. For instance, the inhibition of tyrosinase suggests that the compound may bind to the active site of this enzyme, thereby preventing substrate conversion and subsequent melanin synthesis .
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile, and how can purity be validated?
- Methodological Answer : A common approach involves multi-step functionalization of benzonitrile derivatives. For instance, the formyl and methoxyphenoxy groups can be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. A validated protocol from triazine-based synthesis (e.g., using 4-methoxyphenol and trichlorotriazine as intermediates) has been reported . Post-synthesis, purity validation requires HPLC coupled with mass spectrometry (LC-MS) and ¹H/¹³C NMR to confirm structural integrity. Note that suppliers like Sigma-Aldrich often omit analytical data, necessitating in-house validation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy (~δ 3.8–4.0 ppm), formyl proton (~δ 9.8–10.0 ppm), and aromatic protons. ¹³C NMR confirms nitrile (δ ~110–120 ppm) and carbonyl carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₂N₂O₃: 280.0848) .
Q. What are the common solubility challenges, and how can they be addressed experimentally?
- Methodological Answer : Benzonitrile derivatives are typically polar but may exhibit limited solubility in non-polar solvents. Use DMSO or DMF for dissolution in reaction setups. For crystallization trials, gradient solvent systems (e.g., hexane/ethyl acetate) are recommended. Storage at 2–8°C (as per similar compounds) prevents degradation .
Advanced Research Questions
Q. How to design experiments to study its reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy and formyl groups are electron-directing, enabling regioselective functionalization. For example:
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts to introduce amines at the methoxy-adjacent position.
- Aldol Condensation : React the formyl group with ketones/aldehydes under basic conditions.
Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, 60–120 mesh) .
Q. How to resolve contradictions in spectral data from different studies?
- Methodological Answer : Discrepancies may arise from:
- Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish positional isomers.
- Solvent effects : Re-run NMR in standardized solvents (e.g., CDCl₃ with TMS).
Cross-reference with computational predictions (e.g., ACD/Labs Percepta for ¹³C NMR shifts) and databases like PubChem .
Q. What computational methods predict its reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate binding with proteins (e.g., cytochrome P450 enzymes) based on the compound’s nitrile and formyl motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
